molecular formula C10H10BrClO2 B13945880 Methyl 2-bromo-2-(4-chlorophenyl)propanoate CAS No. 1034912-40-7

Methyl 2-bromo-2-(4-chlorophenyl)propanoate

Cat. No.: B13945880
CAS No.: 1034912-40-7
M. Wt: 277.54 g/mol
InChI Key: MCRQAVDSGNJFNN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of propanoic acid and contains both bromine and chlorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-chlorophenyl)propanoate can be synthesized through the esterification of 2-bromo-2-(4-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions with a stoichiometric amount of reducing agent.

    Oxidation: Performed in aqueous or organic solvents with the oxidizing agent added gradually to control the reaction rate.

Major Products Formed

    Nucleophilic substitution: Products include substituted propanoates depending on the nucleophile used.

    Reduction: The major product is 2-bromo-2-(4-chlorophenyl)propanol.

    Oxidation: The major product is 2-bromo-2-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-bromo-2-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-chlorophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the phenyl and chlorine substituents.

    Methyl 2-(4-bromo-2-chlorophenoxy)propanoate: Contains a similar phenyl ring with bromine and chlorine substituents but differs in the position of the ester group.

Uniqueness

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Biological Activity

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is a brominated ester that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrClO2
  • CAS Number : 7141-89-1

This compound is characterized by a bromine atom and a chlorophenyl group, which contribute to its reactivity and biological activity.

The mechanism of action of this compound primarily involves its reactivity with biological molecules. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of biologically active carboxylic acids or alcohols. These transformations enable the compound to engage in diverse chemical pathways and interactions with molecular targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human tumor cell lines, such as prostate cancer (DU145) and breast cancer (MDA-MB-231). The compound's mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
DU145 (Prostate)15.3Inhibition of PI3K/AKT pathway
MDA-MB-231 (Breast)12.7Induction of apoptosis via JNK pathway activation

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary findings suggest moderate antibacterial activity against Gram-positive bacteria, with potential applications in developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxicity of this compound using the MTT assay on DU145 and MDA-MB-231 cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent for prostate and breast cancers .
  • Antimicrobial Testing : Another investigation focused on the compound's antimicrobial activity against various pathogens. The results showed that it effectively inhibited the growth of certain bacterial strains, highlighting its potential in combating infections .

Properties

CAS No.

1034912-40-7

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 2-bromo-2-(4-chlorophenyl)propanoate

InChI

InChI=1S/C10H10BrClO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3

InChI Key

MCRQAVDSGNJFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)OC)Br

Origin of Product

United States

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